

Technical Guide: 5-(3-Methoxyphenyl)-2-methylaniline

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Compound of Interest

Compound Name: *3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine*

Cat. No.: *B13538565*

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A Privileged Biaryl Scaffold for Kinase Inhibitor Discovery[1][2]

Chemical Identity & Nomenclature

This compound represents a classic "privileged structure" in drug discovery—a biaryl aniline. It serves as a critical scaffold for constructing Type II kinase inhibitors, where the biaryl axis provides the necessary geometry to access the hydrophobic back-pocket of ATP-binding sites.

[1][2]

Attribute	Detail
IUPAC Name	5-(3-methoxyphenyl)-2-methylaniline
Systematic Name	3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Molecular Formula	C ₁₄ H ₁₅ NO
Molecular Weight	213.28 g/mol
SMILES	<chem>COc1cccc(c1)c2cc(N)c(C)cc2</chem>
Key Functionality	Primary aromatic amine (nucleophile), Biaryl axis (hydrophobic core), Methoxy group (H-bond acceptor)

Structural Analysis

The molecule consists of two aromatic rings connected by a single bond (C5–C1').

- Ring A (Aniline): Substituted with a methyl group at C2 and an amine at C1.[2] The methyl group creates local steric bulk, forcing the biaryl system out of planarity.
- Ring B (Anisole): Substituted with a methoxy group at the meta-position (C3').[1][2] This group often functions as a metabolic "soft spot" or a specific interaction point for hydrogen bonding in protein active sites.

Synthesis: The Suzuki-Miyaura Protocol

The most robust route to 5-(3-methoxyphenyl)-2-methylaniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling.[1][2] This method is preferred over Stille or Negishi couplings due to the low toxicity of boron byproducts and tolerance for the free amine.

Reaction Scheme

Reagents:

- Electrophile: 5-Bromo-2-methylaniline (CAS: 39478-78-9)[1][2]
- Nucleophile: 3-Methoxyphenylboronic acid (CAS: 10365-98-7)[1][2]

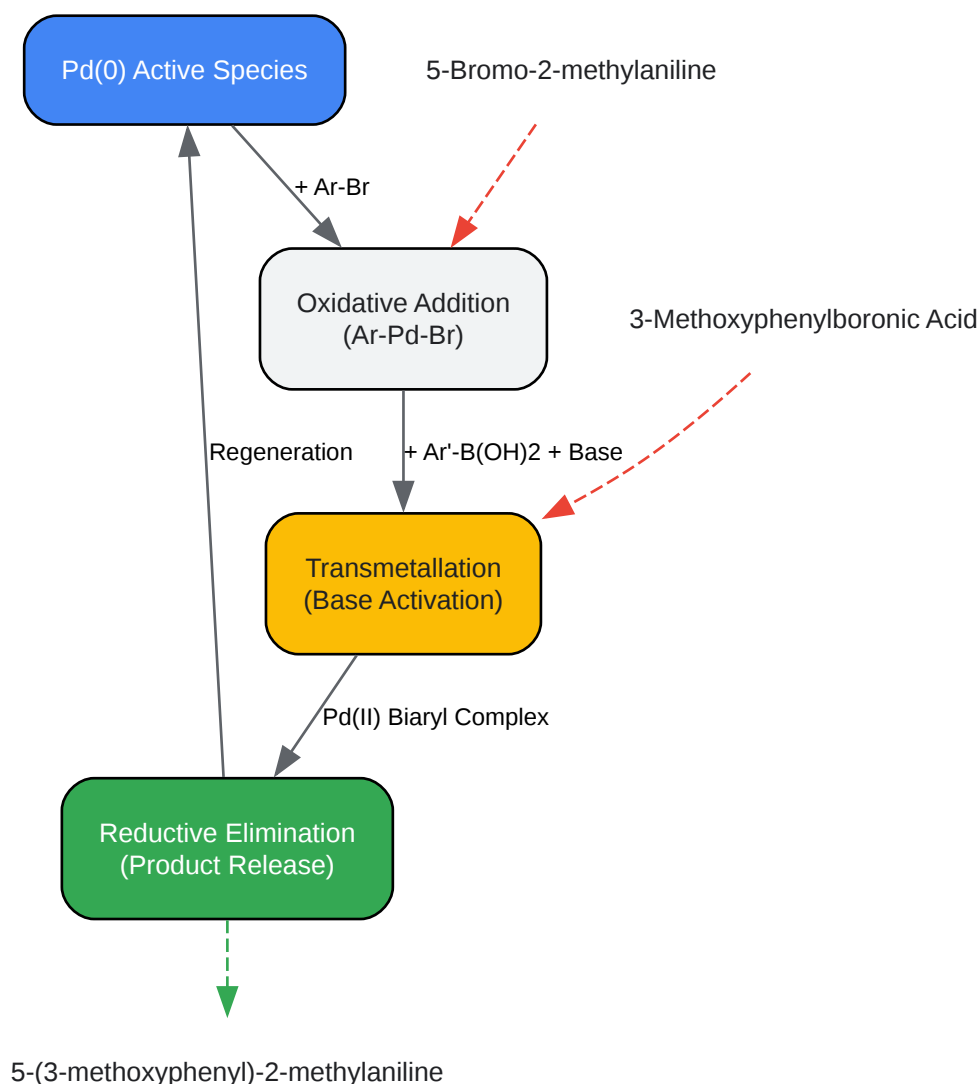
- Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ or Pd(PPh₃)₄[2]
- Base: K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv)

Step-by-Step Methodology

- Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Oxygen exclusion is critical to prevent homocoupling of the boronic acid.
- Solvation: Dissolve 5-bromo-2-methylaniline (1.0 equiv) and 3-methoxyphenylboronic acid (1.2 equiv) in a degassed mixture of 1,4-Dioxane/Water (4:1 ratio). The water is essential for the base solubility and transmetallation step.
- Activation: Add K₂CO₃ (2.5 equiv). Stir for 10 minutes.
- Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv).[2] Heat the mixture to 90°C for 4–12 hours.
- Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
- Purification: The crude product is often a dark oil. Purify via Flash Column Chromatography (SiO₂) using a Hexane/EtOAc gradient (typically 0–30% EtOAc).

Catalytic Cycle Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical oxidative addition and transmetallation steps.



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Caption: The Pd(0)/Pd(II) catalytic cycle. The oxidative addition into the C-Br bond is the rate-determining step, facilitated by the electron-rich aniline ring.[1][2]

Physicochemical & Medicinal Properties

In drug design, this scaffold is often used to tune the lipophilicity and metabolic stability of a lead compound.

Property	Value (Predicted)	Significance in Drug Design
cLogP	3.2 – 3.5	Moderately lipophilic; good membrane permeability but requires solubilizing groups for oral bioavailability.[1][2]
pKa (Amine)	~4.0 – 4.5	The aniline nitrogen is weakly basic due to conjugation with the biphenyl system. It is unlikely to be protonated at physiological pH (7.4).
PSA (Polar Surface Area)	~35 Å ²	Low PSA suggests excellent blood-brain barrier (BBB) penetration potential unless modified.[1][2]
Rotatable Bonds	2	The C-C biaryl bond and the C-O methoxy bond allow for conformational adaptation within a binding pocket.

Conformational Atropisomerism

The methyl group at position 2 (ortho to the amine, meta to the biaryl axis) exerts steric pressure on the biaryl bond. While not sufficient to lock the molecule into stable atropisomers at room temperature, it induces a dihedral twist of approximately 30–45°.

- Impact: This twist prevents the two rings from becoming coplanar, disrupting π - π stacking but improving solubility compared to flat analogs.[2]

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are expected:

- ¹H NMR (DMSO-d₆, 400 MHz):

- Methyl Group: Singlet at ~2.1 ppm (3H).[2]
- Methoxy Group: Singlet at ~3.8 ppm (3H).[2]
- Amine: Broad singlet at ~5.0 ppm (2H, exchangeable with D₂O).
- Aromatic Region:
 - Aniline Ring: The proton at C6 (ortho to amine) will appear as a doublet or singlet around 6.5–6.7 ppm due to electron donation from the amine.
 - Anisole Ring: Multiplets in the 6.9–7.4 ppm range.
- Mass Spectrometry (ESI+):
 - [M+H]⁺: 214.12 m/z.[2]

Safety & Handling

- Toxicity: Like many anilines, this compound should be treated as a potential methemoglobinemia inducer.[2] It may be toxic if swallowed or absorbed through the skin.
- Oxidation: Anilines are prone to oxidation (browning) upon exposure to air and light. Store under an inert atmosphere (Argon/Nitrogen) at 4°C.
- PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory during synthesis and handling.

References

- Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457–2483. [Link\[2\]](#)
- Biaryl Scaffolds in Kinase Inhibitors: Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. *Nature Reviews Cancer*, 9, 28–39. [Link](#)
- Aniline Precursor Data: PubChem Compound Summary for 5-Bromo-2-methylaniline. [Link\[2\]](#)

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Sources

- 1. 5-Methoxy-o-toluidine | C₈H₁₁NO | CID 99500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethoxyaniline | C₈H₁₁NO₂ | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
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